Sulfamic acid

Catalog No.
S544124
CAS No.
5329-14-6
M.F
H3NO3S
NH2SO3H
H3NO3S
M. Wt
97.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamic acid

CAS Number

5329-14-6

Product Name

Sulfamic acid

IUPAC Name

sulfamic acid

Molecular Formula

H3NO3S
NH2SO3H
H3NO3S

Molecular Weight

97.1 g/mol

InChI

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)

InChI Key

IIACRCGMVDHOTQ-UHFFFAOYSA-N

SMILES

NS(=O)(=O)O

solubility

147 mg/mL at 0 °C
SPARINGLY SOL IN ALC, METHANOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER; FREELY SOL IN NITROGENOUS BASES AND IN NITROGEN CONTAINING ORG SOLVENTS
INSOL IN CARBON DISULFIDE & CARBON TETRACHLORIDE
12.8 wt% in water at 0 °C; 17.57 wt% in water at 20 °C; 22.77 wt% in water at 40 °C; 0.1667 wt% in formamide at 25 °C; 0.0412 wt% in methanol at 25 °C; 0.0167 wt% in ethanol (2% benzene) at 25 °C; 0.0040 wt% in acetone at 25 °C; 0.0001 wt% in ether at 25 °C
water solubility = 1.47X10+5 mg/l @ 0 °C
Solubility in water at 20 °C: freely soluble

Synonyms

amidosulfonic acid, aminosulfonic acid, Ammate, ammonium sulfamate, sulfamate, sulfamic acid, sulfamic acid, indium (+3) salt, sulfamic acid, magnesium salt (2:1), sulfamic acid, monoammonium salt, sulfamic acid, monopotassium salt, sulfamic acid, nickel (+2) salt (2:1), sulfamic acid, tin (+2) salt, sulfamic acid, zinc (2:1) salt

Canonical SMILES

N=S(=O)(O)O

The exact mass of the compound Sulfamic acid is 96.98 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 147 mg/ml at 0 °csparingly sol in alc, methanol; slightly sol in acetone; insol in ether; freely sol in nitrogenous bases and in nitrogen containing org solventsinsol in carbon disulfide & carbon tetrachloride12.8 wt% in water at 0 °c; 17.57 wt% in water at 20 °c; 22.77 wt% in water at 40 °c; 0.1667 wt% in formamide at 25 °c; 0.0412 wt% in methanol at 25 °c; 0.0167 wt% in ethanol (2% benzene) at 25 °c; 0.0040 wt% in acetone at 25 °c; 0.0001 wt% in ether at 25 °cwater solubility = 1.47x10+5 mg/l @ 0 °c147 mg/ml at 0 °csolubility in water at 20 °c: freely soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1871. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. It belongs to the ontological category of sulfamic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfamic acid (H3NSO3) is a stable, non-hygroscopic, and non-volatile crystalline solid that functions as a moderately strong inorganic Brønsted acid with a pKa of approximately 1.0 [1]. Unlike volatile liquid mineral acids, it is highly soluble in water and formamide, and it forms exceptionally soluble metal salts, known as sulfamates [1]. Its combination of solid-state stability, strong acidity in aqueous environments, and relatively low corrosivity makes it a highly sought-after primary standard, an effective industrial descaling agent, a specialized electroplating precursor, and a versatile solid acid catalyst for green organic synthesis [1].

Substituting sulfamic acid with conventional liquid mineral acids (such as hydrochloric or sulfuric acid) or weak organic acids frequently leads to process failures. Hydrochloric acid is highly volatile and severely corrosive to stainless steel and copper, necessitating heavy use of corrosion inhibitors and specialized ventilation [2]. Sulfuric acid, while non-volatile, reacts with calcium carbonate scales to form calcium sulfate (gypsum), an insoluble precipitate that can irreversibly block pipes and catalytic converters [1]. Conversely, weak organic acids like citric acid lack the necessary acid strength to efficiently dissolve heavy industrial scale. Furthermore, in electroplating, substituting nickel sulfamate with nickel sulfate (Watts bath) restricts maximum current density and introduces high internal stress into the deposited metal, causing warping in precision electroformed components.

Prevention of Secondary Scaling via High Calcium Salt Solubility

During the removal of calcium-based scale, the choice of acid dictates the solubility of the resulting byproducts. Sulfamic acid reacts with calcium deposits to form calcium sulfamate, which is highly soluble in water [1]. In contrast, sulfuric acid forms calcium sulfate dihydrate, which has a very low solubility and precipitates out of solution, causing secondary blockages[1].

Evidence DimensionAqueous solubility of calcium salt byproduct at 20 °C
Target Compound DataCalcium sulfamate is highly soluble (>1,000 g/L)
Comparator Or BaselineCalcium sulfate dihydrate (sulfuric acid byproduct) solubility is ~2 g/L
Quantified Difference>500-fold higher aqueous solubility for the sulfamate byproduct
ConditionsAqueous descaling of calcium-containing materials at 20 °C

Eliminates the risk of insoluble gypsum precipitation, ensuring complete scale removal without irreversibly blocking industrial pipes or catalytic converters.

Reduced Base Metal Corrosivity in Uninhibited Acidic Environments

Industrial acid washing requires balancing scale dissolution with the preservation of the underlying metal infrastructure. Studies comparing the action of various acids on steel demonstrate that sulfamic acid is intrinsically less aggressive than hydrochloric acid [1].

Evidence DimensionCorrosion rate of steel in uninhibited aqueous acid solutions
Target Compound DataSulfamic acid exhibits a significantly attenuated corrosion profile on mild steel
Comparator Or BaselineHydrochloric acid (HCl) at comparable concentrations
Quantified DifferenceThe corrosion rate of steel in sulfamic acid is several times lower than that in hydrochloric acid
ConditionsUninhibited acid solutions applied to mild steel at ambient to elevated temperatures

Extends the operational lifespan of expensive carbon steel and copper-based heat exchangers, boilers, and cooling towers during routine chemical maintenance.

Low Internal Stress for Precision Nickel Electroforming

In electroplating and electroforming, the choice of nickel salt directly impacts the mechanical properties of the deposited layer. Nickel sulfamate baths are preferred over traditional nickel sulfate (Watts) baths because the sulfamate anion allows for higher solubility, which in turn supports higher current densities and produces deposits with exceptionally low internal stress .

Evidence DimensionInternal stress of the electrodeposited nickel layer
Target Compound DataNickel sulfamate baths consistently yield low internal stress (<10 kg/mm²)
Comparator Or BaselineConventional Watts baths (nickel sulfate) yield significantly higher internal stress
Quantified DifferenceSulfamate baths maintain <10 kg/mm² stress even at elevated current densities, preventing deposit warping
ConditionsHigh-speed nickel electroforming and printed circuit board (PCB) manufacturing

Critical for manufacturing precision electroformed components, such as metal masks and stampers, where dimensional stability and high ductility are non-negotiable.

High-Yield, Solvent-Free Solid Acid Catalysis

As a stable, solid Brønsted acid, sulfamic acid serves as an effective catalyst for multi-component organic reactions, such as the Biginelli synthesis of dihydropyrimidinones. It provides the necessary acidity without the handling hazards, volatility, or difficult workups associated with liquid mineral acids [1].

Evidence DimensionReaction yield and catalyst handling in multi-component condensation
Target Compound DataSulfamic acid achieves high yields (>90%) as a separable, non-volatile solid catalyst
Comparator Or BaselineLiquid sulfuric acid or conventional Lewis acids
Quantified DifferenceComparable or superior yields (>90%) combined with the elimination of hazardous liquid acid waste and solvent requirements
ConditionsSolvent-free condensation reactions (e.g., aldehyde, 1,3-dicarbonyl, and urea)

Enables greener, highly efficient industrial-scale organic synthesis with simplified downstream product isolation and reduced environmental impact.

Industrial Descaling and Cleaning-in-Place (CIP)

Ideal for removing calcium carbonate and metal oxide scales from boilers, heat exchangers, and dairy equipment, where its high byproduct solubility prevents secondary precipitation and its lower corrosivity protects base metals [1].

High-Speed Nickel Electroforming and PCB Plating

The preferred precursor for formulating nickel sulfamate baths, enabling high current densities and producing highly ductile, low-stress nickel deposits essential for precision electronics and stampers .

Green Heterogeneous Acid Catalysis

Procured as a stable, solid Brønsted acid for solvent-free organic synthesis (e.g., esterifications, acetalizations, and multicomponent reactions), offering high yields and easy catalyst recovery compared to liquid sulfuric acid [2].

Precursor for Sweeteners and Agrochemicals

Utilized as a foundational chemical building block in the industrial synthesis of sodium cyclamate (artificial sweetener) and ammonium sulfamate (herbicide and flame retardant) [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfamic acid appears as a white crystalline solid. Density 2.1 g / cm3. Melting point 205°C. Combustible. Irritates skin, eyes, and mucous membranes. Low toxicity. Used to make dyes and other chemicals.
DryPowder; Liquid; PelletsLargeCrystals
Solid
ODOURLESS COLOURLESS CRYSTALS OR POWDER.

Color/Form

ORTHORHOMBIC CRYSTALS
WHITE CRYSTALLINE SOLID
Granular grade is off-white in colo

XLogP3

-0.1

Exact Mass

96.98

Density

2.15
Relative density (water = 1): 2.1

LogP

0.10

Odor

ODORLESS

Appearance

Solid powder

Melting Point

Mp 205 ° dec.
205 °C
205°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9NFU33906Q

Related CAS

13770-89-3 (nickel(+2)[2:1] salt)
13770-90-6 (zinc[2:1] salt)
13770-91-7 (magnesium[2:1] salt)
13823-50-2 (mono-potassium salt)
18653-83-3 (Sn(+2) salt)
66027-93-8 (In(+3) salt)
7773-06-0 (mono-ammonium salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Pictograms

Irritant

Irritant

Impurities

Typical analysis, in 1981, of the E.I. du Pont de Nemours & Co. Inc products - Crystal grade: 0.2 wt% sulfates, 0.001 wt% iron, and 0.001 wt% insoluble matter; Granular grade: 3.5 wt% ammonium bisulfate, 3.5 wt% sulfuric acid, 0.1 wt% urea, 0.15 wt% magnesium, and 0.2 wt% sulfur trioxide

Other CAS

5329-14-6

Wikipedia

Sulfamic acid
Sulfamic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Health Hazards -> Corrosives

Methods of Manufacturing

REACTION OF UREA, SULFUR TRIOXIDE, AND SULFURIC ACID
OBTAINED FROM CHLOROSULFONIC ACID & AMMONIA, OR BY HEATING UREA WITH SULFURIC ACID.

General Manufacturing Information

Acid Cleaning
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
sales and services for the marine industry
Sulfamic acid: ACTIVE
...ACID OR ITS AMMONIUM SALT...RECOMMENDED FOR FLAMEPROOFING FABRICS & WOOD. METAL SALTS...USED IN ELECTROPLATING. AMMONIUM SULFAMATE IS ALSO WIDELY USED AS WEED KILLER...

Analytic Laboratory Methods

SEPARATION AND IDENTIFICATION OF 12 ANTIMICROBIAL COMPOUNDS BY TLC.

Stability Shelf Life

STABLE WHEN DRY BUT SLOWLY HYDROLYZES IN SOLN FORMING AMMONIUM BISULFATE.

Dates

Last modified: 08-15-2023
1: Pszona M, Haupa K, Bil A, Mierzwicki K, Szewczuk Z, Mielke Z. Clustering of sulfamic acid: ESI MS and theoretical study. J Mass Spectrom. 2015 Jan;50(1):127-35. doi: 10.1002/jms.3505. PubMed PMID: 25601684.
2: Kamal A, Babu KS, Vishnu Vardhan MV, Hussaini SM, Mahesh R, Shaik SP, Alarifi A. Sulfamic acid promoted one-pot three-component synthesis and cytotoxic evaluation of spirooxindoles. Bioorg Med Chem Lett. 2015;25(10):2199-202. doi: 10.1016/j.bmcl.2015.03.054. Epub 2015 Mar 26. PubMed PMID: 25870131.
3: Spillane W, Malaubier JB. Sulfamic acid and its N- and O-substituted derivatives. Chem Rev. 2014 Feb 26;114(4):2507-86. doi: 10.1021/cr400230c. Epub 2013 Dec 17. PubMed PMID: 24341435.
4: Guo Y, Sato W, Shoyama K, Nakamura E. Sulfamic Acid-Catalyzed Lead Perovskite Formation for Solar Cell Fabrication on Glass or Plastic Substrates. J Am Chem Soc. 2016 Apr 27;138(16):5410-6. doi: 10.1021/jacs.6b02130. Epub 2016 Apr 15. PubMed PMID: 27054265.
5: Gucchait A, Jana M, Jana K, Misra AK. Preparation of glycosyl thiourea derivatives from glycosyl azides using sulfamic acid and sodium iodide in one-pot. Carbohydr Res. 2016 Nov 3;434:107-112. doi: 10.1016/j.carres.2016.09.002. Epub 2016 Sep 7. PubMed PMID: 27639336.
6: Li Q, Li S, Wang K, Li X, Liu J, Liu B, Zou G, Zou B. Pressure-induced isosymmetric phase transition in sulfamic acid: a combined Raman and x-ray diffraction study. J Chem Phys. 2013 Jun 7;138(21):214505. doi: 10.1063/1.4807864. PubMed PMID: 23758386.
7: Dupont D, Renders E, Raiguel S, Binnemans K. New metal extractants and super-acidic ionic liquids derived from sulfamic acid. Chem Commun (Camb). 2016 May 19;52(43):7032-5. doi: 10.1039/c6cc02350a. PubMed PMID: 27160926.
8: Xie W, Yang D. Silica-bonded N-propyl sulfamic acid used as a heterogeneous catalyst for transesterification of soybean oil with methanol. Bioresour Technol. 2011 Oct;102(20):9818-22. doi: 10.1016/j.biortech.2011.08.001. Epub 2011 Aug 9. PubMed PMID: 21871795.
9: Lusty JR, Hughes MN, Kelly DP. Inhibitory effects of sulfamic acid on three thiosulfate-oxidizing chemolithotrophs. FEMS Microbiol Lett. 2006 Nov;264(1):70-3. PubMed PMID: 17020550.
10: Granger J, Sigman DM. Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method. Rapid Commun Mass Spectrom. 2009 Dec;23(23):3753-62. doi: 10.1002/rcm.4307. PubMed PMID: 19908214.
11: Heravi MM, Ranjbar L, Derikvand F, Alimadadi B. Three-component one-pot synthesis of 4,6-diarylpyrimidin- 2(1H)-ones under solvent-free conditions in the presence of sulfamic acid as a green and reusable catalyst. Mol Divers. 2008 Aug-Nov;12(3-4):191-6. doi: 10.1007/s11030-008-9089-5. Epub 2008 Oct 1. PubMed PMID: 18830679.
12: Klopfenstein SR, Evdokimov AG, Colson AO, Fairweather NT, Neuman JJ, Maier MB, Gray JL, Gerwe GS, Stake GE, Howard BW, Farmer JA, Pokross ME, Downs TR, Kasibhatla B, Peters KG. 1,2,3,4-Tetrahydroisoquinolinyl sulfamic acids as phosphatase PTP1B inhibitors. Bioorg Med Chem Lett. 2006 Mar 15;16(6):1574-8. Epub 2006 Jan 4. PubMed PMID: 16386905.
13: Wang X, Xiong Y, Xie T, Sharma VK, Tu Y, Yang J, Tian S, He C. Separation and determination of degradation products of acid orange 7 by capillary electrophoresis/capacitively coupled contactless conductivity detector. Talanta. 2013 Jul 15;111:54-61. doi: 10.1016/j.talanta.2013.03.032. Epub 2013 Mar 22. PubMed PMID: 23622525.
14: Brodfuehrer JI, Wilke TJ, Powis G. Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog. Cancer Chemother Pharmacol. 1988;22(2):120-5. PubMed PMID: 3409442.
15: Zeng H, Li H, Shao H. One-pot three-component Mannich-type reactions using sulfamic acid catalyst under ultrasound irradiation. Ultrason Sonochem. 2009 Aug;16(6):758-62. doi: 10.1016/j.ultsonch.2009.03.008. Epub 2009 Mar 27. PubMed PMID: 19394889.
16: Scozzafava A, Banciu MD, Popescu A, Supuran CT. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. J Enzyme Inhib. 2000;15(5):443-53. PubMed PMID: 11030084.
17: Heravi MM, Alinejhad H, Bakhtiari K, Oskooie HA. Sulfamic acid catalyzed solvent-free synthesis of 10-aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-[1,3]-dioxolo [4,5- b]xanthen-9-ones and 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-11H-benzo[a]xanthen-11-ones. Mol Divers. 2010 Nov;14(4):621-6. doi: 10.1007/s11030-009-9196-y. Epub 2009 Sep 30. PubMed PMID: 19789988.
18: Ilinov P, Kojtscheva N. [Sulfamic acid as a charring reagent in thin layer chromatography. II. An attempt to separate free bile acids and bile acid conjugates]. Z Med Lab Diagn. 1980;21(4):220-4. German. PubMed PMID: 7467684.
19: Schmitt CR, Cagle GW. Sulfamic acid cleaning solution for 4,4'-methylene-bisorthochloroaniline (MOCA). Am Ind Hyg Assoc J. 1975 Mar;36(3):181-6. PubMed PMID: 1146681.
20: Patil SB, Singh PR, Surpur MP, Samant SD. Ultrasound-promoted synthesis of 1-amidoalkyl-2-naphthols via a three-component condensation of 2-naphthol, ureas/amides, and aldehydes, catalyzed by sulfamic acid under ambient conditions. Ultrason Sonochem. 2007 Jul;14(5):515-8. Epub 2006 Dec 4. PubMed PMID: 17145194.

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